Kijanimicin - 78798-08-0

Kijanimicin

Catalog Number: EVT-271986
CAS Number: 78798-08-0
Molecular Formula: C67H100N2O24
Molecular Weight: 1317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kijanimicin is a novel antibiotic complex primarily composed of a major component, Kijanimicin, and three minor components. [] It is produced by a novel species of Actinomadura bacteria, specifically Actinomadura kijaniata SCC 1256 (ATCC 31588). [, , ] Structurally, Kijanimicin is classified as a large acid enol antibiotic, characterized by a unique tetronic acid structure. [, ] This complex molecule incorporates a branched-chain tetrasaccharide unit, consisting of three 2,6-dideoxy-α-L-ribo-hexopyranose units and one 2,6-dideoxy-4-O-methyl-β-L-ribo-hexopyranose unit. [] Notably, it includes a rare nitrosugar, D-kijanose (2,3,4,6-tetradeoxy-4-methoxycarbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose), signifying the third nitrosugar identified in an antibiotic. [] Kijanimicin demonstrates a unique in vitro activity spectrum, particularly effective against certain Gram-positive and anaerobic microorganisms. [, ] Notably, it exhibits significant in vivo activity against malaria. [, ]

Synthesis Analysis
  • Synthesis of D-rubranitrose and a D-kijanose derivative: D-rubranitrose, a constituent of the antibiotic rubradirin, structurally related to D-kijanose, has been synthesized using methyl 3,31-anhydro-[4,6-O-benzylidene-2-deoxy-3-C-(hydroxymethyl)-α-D-arabino-hexopyranoside] as a starting material. [] The synthesis pathway involved the transformation of the epoxide into methyl 3-amino-4,6-O-benzylidene-2,3-dideoxy-3-C-methyl-α-D-ribo-hexopyranoside, subsequently converted into D-rubranitrose through a series of defined reactions. Additionally, the synthesis of methyl α-D-kijanoside, a derivative of D-kijanose, was achieved using methyl 3-acetamido-2,3,6-trideoxy-3-C-methyl-α-D-xylo-hexopyranoside as an intermediate. []
  • Synthesis of α-linked digitoxose trisaccharide: The α-linked digitoxose trisaccharide fragment of Kijanimicin was successfully synthesized using glycosyl tosylates, demonstrating their effectiveness in the selective synthesis of α-glycosides containing the allo-configured 2-deoxy sugar digitoxose. [, ] The selectivity was optimized by pairing the donor with a suitable arylsulfonyl chloride promoter.
  • Synthesis of β‐glycosidically linked deoxydisaccharides: β‐Glycosidically linked deoxydisaccharides in the L-ribo series, representing the D–B disaccharide unit of Kijanimicin, were synthesized using L-rhamnose as the starting material. [] This involved Fischer glycosylation, alkylidenation, methylation, and subsequent reactions with dibromomethyl methyl ether to obtain the desired disaccharide structure.
  • Improved synthesis of the Kijanimicin oligodeoxytetrasaccharide: Research indicates the development of an improved method for the synthesis of the Kijanimicin oligodeoxytetrasaccharide, though specific details are not provided in the abstract. []
Molecular Structure Analysis
  • Nitrosugar Formation: The biosynthesis of D-kijanose involves a key oxidation step where dTDP-3-amino-2,3,6-trideoxy-4-keto-3-methyl-d-glucose is converted into its C-3' nitro derivative, putatively catalyzed by the FAD-dependent oxidoreductase KijD3. [, ]
  • Glycosylation Reactions: The synthesis of Kijanimicin oligosaccharides necessitates various glycosylation reactions. [, , , ] For instance, the formation of the α-linked digitoxose trisaccharide utilizes glycosyl sulfonates, while the β‐glycosidically linked deoxydisaccharides employ Fischer glycosylation and related methodologies. [, ]
  • Formation of Tetronate Ring: The biosynthesis of the characteristic tetronate ring in Kijanimicin and related compounds, such as agglomerin, involves a unique acetylation-elimination mechanism. [] This process involves O-acetylation catalyzed by enzymes like Agg4, followed by the elimination of acetic acid, facilitated by enzymes like Agg5, to form the exocyclic double bond of the tetronate ring.
  • Degradation Studies: Early structural elucidation of Kijanimicin involved chemical degradation methods. [] Although details are not provided, these methods likely involved selective cleavage of specific bonds to yield smaller, more readily analyzable fragments.
Physical and Chemical Properties Analysis
  • Water Solubility: Kijanimicin is noted as being water-soluble, a property crucial for its administration and biological activity. []
Applications
  • Antibacterial Agent: Kijanimicin exhibits in vitro activity against specific Gram-positive and anaerobic bacteria. [, ] This property suggests its potential use as a lead compound for developing novel antibacterial agents, particularly against resistant strains.
  • Antimalarial Activity: Kijanimicin demonstrates promising in vivo activity against malaria. [, ] This finding highlights its potential for developing new antimalarial drugs, especially given the increasing resistance to existing treatments.
  • Antitumor Activity: Although not extensively studied, Kijanimicin displays antitumor activity against P388 leukemia and B16 melanoma in mice models. [] This preliminary data warrants further investigation into its potential as an anticancer agent.
  • Biosynthetic Studies: The unique structure and biosynthesis pathway of Kijanimicin make it a valuable subject for studying the biosynthesis of natural products, particularly nitrosugars and tetronic acid-containing molecules. [, , , , , ] Understanding these pathways can facilitate the development of novel bioengineering strategies for producing new drugs or improving existing ones.
  • Synthetic Target: The complex structure of Kijanimicin and its components, particularly the challenging-to-synthesize sugar moieties, makes it an attractive target for synthetic organic chemists. [, , , , , ] Successful synthesis of such complex molecules can lead to the development of new synthetic methodologies and strategies.

Nodusmicin

  • Compound Description: Nodusmicin, alongside the closely related nargenicin, belongs to a novel class of saturated alicyclic polyketides. These compounds feature a characteristic cis-fused octalin ring system. [ [] ]
  • Relevance: The trans-fused octalin nucleus found in nodusmicin is structurally similar to the octalin nucleus in kijanimicin. This structural similarity links nodusmicin to kijanimicin in the broader context of natural product families with related biosynthetic pathways and potential biological activities. [ [] ]

Chlorothricin

  • Compound Description: Chlorothricin is an Actinomycete metabolite with a trans-fused octalin nucleus. [ [] ] Its aglycon is called chlorothricolide. [ [] ]
  • Relevance: The trans-fused octalin nucleus in chlorothricin highlights its structural relation to kijanimicin. Both compounds belong to the larger family of octalin-containing natural products, suggesting potential commonalities in their biosynthesis and biological properties. [ [] ] Furthermore, the relative configuration of the cyclohexene moiety in tetronothiodin is the same as that of the corresponding part in kijanimicin and chlorothricin. These compounds can be structurally related in terms of their containing a cyclohexene ring with a spirotetronic acid in the molecule. [ [] ], [ [] ]

Tetrocarcin A

  • Compound Description: Tetrocarcin A, an antitumor compound, is an Actinomycete metabolite possessing a trans-fused octalin nucleus. [ [] ] It contains L-digitoxose, an unusual dideoxysugar. [ [] ] The aglycon of tetrocarcin A is called tetronolide. [ [] ]
  • Relevance: The presence of a trans-fused octalin nucleus in tetrocarcin A underscores its structural similarity to kijanimicin, associating both compounds within the broader family of octalin-containing natural products. This structural motif suggests potential shared origins or biosynthetic pathways. [ [] ]

Ilicicolin H

  • Compound Description: Ilicicolin H is a fungal antibiotic containing a trans-fused octalin nucleus. [ [] ]
  • Relevance: The shared presence of a trans-fused octalin nucleus in ilicicolin H and kijanimicin suggests a structural connection between these compounds, despite their origins from different sources (fungal versus Actinomycete, respectively). This observation hints at a more universal relevance of the octalin structural motif in natural product biosynthesis. [ [] ]

Betaenone A

  • Compound Description: Betaenone A is a fungal phytotoxin structurally related to ilicicolin H. [ [] ]
  • Relevance: The structural similarity of betaenone A with ilicicolin H, and their relation to the trans-fused octalin motif found in kijanimicin, broadens the scope of kijanimicin's relevance to a wider family of natural products with diverse biological activities, including phytotoxicity. [ [] ]

Betaenone B

  • Compound Description: Betaenone B is a fungal phytotoxin structurally related to ilicicolin H. [ [] ]
  • Relevance: Similar to betaenone A, the structural connection of betaenone B with ilicicolin H and its relation to the trans-fused octalin motif observed in kijanimicin highlights the broader significance of this structural motif across a range of natural products with diverse biological functions, such as phytotoxicity. [ [] ]

Compactin

  • Compound Description: Compactin is a hypocholesterolemic agent structurally related to ilicicolin H. [ [] ]
  • Relevance: Compactin's structural similarity to ilicicolin H, and its link to the trans-fused octalin motif present in kijanimicin, showcases the wide-ranging relevance of this structural motif in natural products with diverse bioactivities, including hypocholesterolemic properties. [ [] ]

Mevinolin

  • Compound Description: Mevinolin is a hypocholesterolemic agent structurally related to ilicicolin H. [ [] ]
  • Relevance: Similar to compactin, mevinolin's structural connection to ilicicolin H and the trans-fused octalin motif found in kijanimicin exemplifies the broader importance of this structural element in natural products with diverse biological functions, including their potential as hypocholesterolemic agents. [ [] ]

Nargenicin

  • Compound Description: Nargenicin is a saturated alicyclic polyketide that, along with the closely related nodusmicin, contains a distinctive cis-fused octalin ring system. [ [] ]
  • Relevance: The cis-fused octalin ring system in nargenicin has important implications for the proposed carbocyclization mechanism that leads to the formation of the bicyclic octalin ring system from a reduced, linear polyketide precursor. [ [] ]

Antlermicin

  • Compound Description: Antlermicin is an antibiotic structurally related to kijanimicin. [ [] ]
  • Relevance: Antlermicin's structural similarity to kijanimicin suggests they might share similar biological activities, such as potential antitumor properties. This connection highlights the importance of exploring structurally related compounds for potential therapeutic applications. [ [] ]

Tetracarcins

  • Compound Description: Tetracarcins are a group of antibiotics related to kijanimicin. [ [] ]
  • Relevance: The structural similarity between tetracarcins and kijanimicin implies they might possess overlapping biological profiles, including potential antitumor activity. This relationship emphasizes the need to investigate structurally related compounds to uncover their potential therapeutic benefits. [ [] ]

MM46115

  • Compound Description: MM46115 is a novel antiviral antibiotic produced by the fermentation of Actinomadura pelletieri IP/729.63. [ [] ]
  • Relevance: MM46115 has a tetronic acid-containing macrolide structure similar to kijanimicin and belongs to the tetrocarcin and kijanimicin family of antibiotics. [ [] ]

Rubradirin

  • Compound Description: Rubradirin is an antibiotic that contains a nitro sugar called D-rubranitrose. [ [], [] ]
  • Relevance: The presence of D-rubranitrose in rubradirin relates it to kijanimicin, which features a similar nitro sugar, D-kijanose. [ [], [] ]

D-Rubranitrose

  • Compound Description: D-Rubranitrose is a branched-chain nitro sugar found in the antibiotic rubradirin. Its structure is 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-D-xylo-hexopyranose. [ [] ]
  • Relevance: D-Rubranitrose is structurally similar to D-kijanose, the unusual nitro sugar found in kijanimicin, emphasizing the significance of nitro sugars as components in various antibiotics. [ [], [] ]

D-Kijanose

  • Compound Description: D-Kijanose, with the chemical name 2,3,4,6-tetradeoxy-4-(methylcarbamyl)-3-C-methyl-3-nitro-D-xylo-hexopyranose, is a rare nitro sugar present in kijanimicin. [ [] ] It is also found in tetrocarcin A. [ [] ]
  • Relevance: D-Kijanose is a key structural component of kijanimicin. Understanding its biosynthesis and incorporation into the larger molecule is crucial for potentially modifying kijanimicin's biological properties. [ [] ]

L-Evernitrose

  • Compound Description: L-Evernitrose is a nitro sugar found in certain antibiotics. [ [] ]
  • Relevance: The existence of L-evernitrose alongside other nitro sugars like D-kijanose in kijanimicin and D-rubranitrose in rubradirin emphasizes the relevance of this class of compounds as building blocks for various biologically active natural products. [ [] ]

L-Decilonitrose

  • Compound Description: L-Decilonitrose is a nitro sugar identified in some antibiotics. [ [] ]
  • Relevance: The presence of L-decilonitrose, similar to L-evernitrose, alongside other nitro sugars such as D-kijanose in kijanimicin and D-rubranitrose in rubradirin, reinforces the significance of nitro sugar components in various antibiotics and highlights their potential roles in the biological activities of these compounds. [ [] ]

Tetronomycin

  • Compound Description: Tetronomycin is a tetronate polyether antibiotic. [ [] ]
  • Relevance: The structural similarity of tetronomycin to kijanimicin, specifically the shared presence of a tetronate ring, underscores the significance of this chemical motif in a range of antibiotics. Understanding the structure-activity relationships of tetronate-containing compounds like tetronomycin can provide insights into kijanimicin's mode of action and potential therapeutic applications. [ [] ]

Tetronasin

  • Compound Description: Tetronasin is a tetronate polyether antibiotic. [ [] ]
  • Relevance: The shared presence of a tetronate ring in tetronasin and kijanimicin highlights the importance of this structural element in the biological activity of these compounds. Investigating tetronate-containing antibiotics such as tetronasin can provide valuable information for understanding kijanimicin's mechanism of action and potential as a therapeutic agent. [ [] ]

Agglomerin

  • Compound Description: Agglomerin, a fatty acyltetronate antibiotic, is produced by Pantoea agglomerans (formerly Enterobacter agglomerans) PB-6042. [ [] ]
  • Relevance: Agglomerin and kijanimicin both belong to the family of tetronate antibiotics. Studying agglomerin's biosynthesis, specifically the formation of its characteristic tetronate ring, provides insights into the potential biosynthetic pathways employed in kijanimicin production. [ [] ]

RK682

  • Compound Description: RK682 is a protein phosphatase inhibitor that is structurally similar to the fatty acyltetronate antibiotic agglomerin. [ [] ]
  • Relevance: RK682's structural similarity to agglomerin and its relatedness to kijanimicin within the tetronate antibiotic family emphasizes the relevance of investigating the biosynthesis and biological activities of structurally related compounds to gain a deeper understanding of kijanimicin's mode of action and therapeutic potential. [ [] ]

Abyssomicin

  • Compound Description: Abyssomicin is an antibacterial compound with a spirotetronate structure. [ [] ]
  • Relevance: Both abyssomicin and kijanimicin belong to the spirotetronate family of antibiotics, characterized by their unique spirotetronate ring system. Understanding the biosynthesis and structure-activity relationships of abyssomicin can offer valuable insights into the potential mechanisms of action and therapeutic applications of kijanimicin. [ [] ]

Quartromicin

  • Compound Description: Quartromicin is an antiviral compound featuring a spirotetronate structure. [ [] ]
  • Relevance: Quartromicin and kijanimicin share the distinctive spirotetronate ring system, classifying them as spirotetronate antibiotics. Studying quartromicin's biosynthesis, particularly the formation of its spirotetronate core, can provide valuable information for understanding the biosynthetic pathways involved in kijanimicin production. [ [] ]

Atrop-abyssomicin C

  • Compound Description: Atrop-abyssomicin C is a spirotetronate that is structurally related to abyssomicin. [ [] ]
  • Relevance: The structural similarity between atrop-abyssomicin C and abyssomicin, and their relation to kijanimicin within the spirotetronate antibiotic family, emphasizes the need to investigate structurally related compounds to understand their biosynthetic pathways and identify potential therapeutic targets. [ [] ]

Jadomycin B

  • Compound Description: Jadomycin B is an antibiotic that contains L-digitoxose, an uncommon dideoxysugar. [ [] ]
  • Relevance: The presence of L-digitoxose in jadomycin B connects it to kijanimicin, which also contains L-digitoxose in its structure. This shared structural feature highlights the importance of specific sugar moieties in influencing the biological activities of these antibiotics. [ [] ]

Properties

CAS Number

78798-08-0

Product Name

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

IUPAC Name

methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

Molecular Formula

C67H100N2O24

Molecular Weight

1317.5 g/mol

InChI

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15-,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1

InChI Key

LKSBZILVASNBPF-WPZATFCYSA-N

SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C

Solubility

Soluble in DMSO

Synonyms

Kijanimicin; Kijanimicin sodium salt;

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C\C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.